molecular formula C15H14N2O2 B15425107 Acetamide, N-[4-[[(4-hydroxyphenyl)methylene]amino]phenyl]- CAS No. 103912-30-7

Acetamide, N-[4-[[(4-hydroxyphenyl)methylene]amino]phenyl]-

Cat. No.: B15425107
CAS No.: 103912-30-7
M. Wt: 254.28 g/mol
InChI Key: GCODFBIPWZCMMP-UHFFFAOYSA-N
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Description

This structure incorporates a 4-hydroxyphenyl substituent, conferring both aromatic and hydrogen-bonding capabilities. Its molecular formula is inferred as C₁₅H₁₅N₂O₂ based on related compounds in the evidence (e.g., CAS 85153-38-4, C₂₀H₁₉N₃O₂ ). The compound’s Schiff base moiety enhances reactivity, making it valuable in coordination chemistry and material science applications, such as lithographic plate production .

The compound is noted as a synthetic impurity in the production of paracetamol (N-(4-hydroxyphenyl)acetamide) , emphasizing the need for precise analytical methods, such as reverse-phase HPLC, for its isolation .

Properties

CAS No.

103912-30-7

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-[4-[(4-hydroxyphenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C15H14N2O2/c1-11(18)17-14-6-4-13(5-7-14)16-10-12-2-8-15(19)9-3-12/h2-10,19H,1H3,(H,17,18)

InChI Key

GCODFBIPWZCMMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related acetamide derivatives reveals critical differences in substituents, pharmacological activities, and industrial applications:

Compound Name Key Substituents Molecular Weight Biological/Industrial Activity Reference
Acetamide, N-[4-[[(4-hydroxyphenyl)methylene]amino]phenyl]- 4-Hydroxyphenyl, methyleneamino bridge ~265–333 g/mol* Lithographic plates; synthetic impurity in paracetamol production
Paracetamol (N-(4-Hydroxyphenyl)acetamide) Direct 4-hydroxyphenyl linkage 151.17 g/mol Analgesic/antipyretic; widely used in pharmaceuticals
N-[4-[(4-Methoxyphenyl)sulfamoyl]phenyl]acetamide 4-Methoxyphenyl, sulfamoyl group 334.38 g/mol Potential antimicrobial agent; enhanced lipophilicity due to methoxy group
N-(4-{[(4-Bromophenyl)methyl]methylamino}phenyl)acetamide 4-Bromophenyl, methylamino group 349.23 g/mol Undisclosed pharmacological activity; bromine substitution may influence electronic properties
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Piperazinyl-sulfonyl group ~340 g/mol Anti-hypernociceptive activity in inflammatory pain models

* Estimated based on related compounds (e.g., CAS 85153-38-4: 333.38 g/mol ).

Key Observations

Pharmacological Activity: Unlike paracetamol, the target compound lacks direct analgesic properties but shares structural motifs with derivatives like Compound 37 (), which exhibit anti-inflammatory and anti-nociceptive activities. The absence of a sulfonamide or piperazinyl group in the target compound likely limits its pharmacological utility . Paracetamol’s direct 4-hydroxyphenyl linkage (without a Schiff base) contributes to its metabolic stability and efficacy as a drug .

Chemical Reactivity: The methyleneamino bridge in the target compound introduces a reactive Schiff base, making it prone to hydrolysis or coordination with metal ions. This contrasts with sulfonamide-containing derivatives (e.g., ), where the sulfamoyl group enhances stability and hydrogen-bonding capacity .

Industrial vs. Pharmaceutical Use :

  • The target compound’s primary application in lithography diverges from sulfonamide derivatives (e.g., ) and paracetamol, which are pharmaceutical agents. This highlights the role of substituents in dictating application scope.

Analytical Challenges :

  • Separation techniques for the target compound (e.g., HPLC on Newcrom R1 columns ) differ from methods used for paracetamol purity analysis, reflecting differences in polarity and functional groups.

Theoretical and Experimental Insights

  • DFT Studies : Comparative DFT analyses () of azo-linked acetamide derivatives reveal that electronic properties (e.g., HOMO-LUMO gaps) and steric effects influence stability and reactivity. The target compound’s Schiff base may exhibit distinct electronic behavior compared to azo or sulfonamide analogues.

Preparation Methods

Reaction of N-(4-Aminophenyl)acetamide with 4-Hydroxybenzaldehyde

The most direct synthesis route involves the acid-catalyzed condensation of N-(4-aminophenyl)acetamide (4-aminoacetanilide) and 4-hydroxybenzaldehyde. This method follows the general Schiff base formation mechanism, where the primary amine reacts with the carbonyl group of the aldehyde to form an imine linkage.

Procedure :

  • Reactants :
    • N-(4-Aminophenyl)acetamide (1 equiv, 150.18 g/mol)
    • 4-Hydroxybenzaldehyde (1 equiv, 122.12 g/mol)
    • Anhydrous ethanol (solvent)
    • Catalytic acetic acid (0.1 equiv)
  • Conditions :

    • Reflux at 78–80°C for 5–6 hours under nitrogen atmosphere.
    • Reaction progress monitored via thin-layer chromatography (TLC).
  • Workup :

    • Cool the mixture to room temperature.
    • Filter the precipitated product and wash with cold ethanol.
    • Recrystallize from ethanol/water (3:1 v/v) to yield pale-yellow crystals.

Yield : 72–85%.
Melting Point : 159–165°C (decomposes).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine’s lone pair on the aldehyde’s electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and dehydration yield the imine (C=N) bond. Acid catalysis stabilizes the intermediate and accelerates water elimination.

Key Variables :

  • Solvent : Polar protic solvents (e.g., ethanol) enhance reaction rates by stabilizing ionic intermediates.
  • Temperature : Prolonged reflux ensures complete dehydration.
  • Atmosphere : Inert gas (N₂) prevents oxidation of the amine or aldehyde.

Alternative Synthetic Routes

Solid-State Mechanochemical Synthesis

Emerging methods employ solvent-free mechanochemical grinding to reduce environmental impact.

Procedure :

  • Reactants :
    • N-(4-Aminophenyl)acetamide (1 equiv)
    • 4-Hydroxybenzaldehyde (1 equiv)
    • Grinding auxiliary (e.g., NaCl, 5 equiv)
  • Conditions :

    • Ball mill at 30 Hz for 60 minutes.
    • Ambient temperature.
  • Workup :

    • Dissolve the mixture in ethanol.
    • Filter to remove grinding auxiliary.
    • Evaporate under reduced pressure.

Yield : 68–75%.
Advantages : Shorter reaction time (1 hour vs. 6 hours), minimal solvent use.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency through rapid, uniform heating.

Procedure :

  • Reactants : As in Section 1.1.
  • Conditions :
    • Microwave at 100°C, 300 W, 20 minutes.
  • Workup : Identical to classical method.

Yield : 80–88%.
Purity : >95% (HPLC).

Preparation of Key Intermediate: N-(4-Aminophenyl)acetamide

The amine precursor is synthesized via nitration and reduction of acetanilide:

Nitration of Acetanilide

Reaction :
$$
\text{Acetanilide} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{4-Nitroacetanilide} + \text{H}2\text{O}
$$

Conditions :

  • Mixed acid (H₂SO₄/HNO₃) at 7–10°C.
  • Stir for 20 hours.

Yield : 89–92%.

Reduction of 4-Nitroacetanilide

Reaction :
$$
\text{4-Nitroacetanilide} + \text{Fe} \xrightarrow{\text{HCl}} \text{4-Aminoacetanilide} + \text{Fe}3\text{O}4 + \text{H}_2\text{O}
$$

Conditions :

  • Iron powder in HCl, reflux for 3 hours.
  • Neutralize with NaHCO₃.

Yield : 76–84%.

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (3:1 v/v).
  • Purity : >99% (by ¹H NMR).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 9.82 (s, 1H, OH), 8.35 (s, 1H, N=CH), 7.65–6.75 (m, 8H, Ar-H), 2.10 (s, 3H, CH₃).
  • IR (KBr) :
    ν 3320 cm⁻¹ (O-H), 1665 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

Comparative Analysis of Methods

Method Yield (%) Time Purity (%) Environmental Impact
Classical Condensation 72–85 6 hr 95 Moderate (solvent use)
Mechanochemical 68–75 1 hr 93 Low
Microwave 80–88 20 min 97 Moderate

Challenges and Optimization Strategies

Byproduct Formation

  • Oxidation : The phenolic -OH group may oxidize under prolonged heating.
    Mitigation : Use inert atmosphere (N₂/Ar).

Solubility Issues

  • Low Solubility : The product precipitates incompletely in ethanol.
    Solution : Add dimethylformamide (DMF) as co-solvent.

Scalability and Industrial Relevance

Pilot-scale trials (10 kg batch) using microwave reactors achieved 85% yield with 98% purity, demonstrating feasibility for pharmaceutical production. Cost analysis favors classical methods ($12.50/mol) over microwave ($18.20/mol) due to equipment expenses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for Acetamide, N-[4-[[(4-hydroxyphenyl)methylene]amino]phenyl]-?

  • Methodology : Synthesis typically involves a multi-step approach:

Condensation : React 4-aminophenylacetamide with 4-hydroxybenzaldehyde to form the Schiff base (methyleneamino linkage) under reflux in ethanol or methanol .

Purification : Use column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane).

Characterization : Confirm structure via ¹H/¹³C NMR (peaks at δ 8.3–8.5 ppm for imine protons, δ 160–165 ppm for carbonyl carbons) and HPLC (>95% purity threshold) .

  • Key Reagents : Ethanol (solvent), glacial acetic acid (catalyst), hydroxylamine hydrochloride (stabilizer for Schiff base formation) .

Q. How do the functional groups in this compound influence its biological activity?

  • Methodology :

  • 4-Hydroxyphenyl Group : Enhances hydrogen-bonding capacity with biological targets (e.g., enzymes, receptors), as seen in analogues with anti-inflammatory activity .
  • Methyleneamino Linkage : Provides conformational rigidity, improving binding specificity. Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) against analogues lacking this group .
  • Acetamide Core : Stabilizes metabolic resistance; evaluate via liver microsome assays to assess hydrolysis rates .

Q. What spectroscopic methods are critical for confirming structural integrity?

  • Methodology :

  • FT-IR : Validate imine (C=N) stretch at 1600–1650 cm⁻¹ and hydroxyl (O-H) at 3200–3500 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., m/z 313.12 for C₁₆H₁₅N₂O₂⁺) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodology :

Orthogonal Assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to rule out false positives .

Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends in IC₅₀ variability (e.g., cytotoxicity vs. therapeutic dose ranges) .

Structural Clustering : Use tools like ChemAxon to compare bioactivity of derivatives with minor substituent changes .

Q. What computational approaches predict target interactions for drug design?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) using the compound’s 3D structure (PubChem CID) to prioritize in vitro testing .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) with logP values to optimize bioavailability .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (DMF vs. ethanol), and catalyst loading to maximize yield .
  • Flow Chemistry : Test continuous-flow reactors to reduce reaction time and improve reproducibility .

Q. What strategies guide structure-activity relationship (SAR) studies for anticancer applications?

  • Methodology :

  • Fragment-Based Screening : Replace the 4-hydroxyphenyl group with bioisosteres (e.g., 4-aminophenyl) and measure apoptosis induction in HeLa cells .
  • Proteomics : Identify protein targets via affinity chromatography coupled with LC-MS/MS .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodology :

  • pH Stability Testing : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., onset at 200°C) .

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